(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid
CAS No.: 90222-68-7
Cat. No.: VC2928942
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90222-68-7 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13) |
| Standard InChI Key | JLGJWODOUODIBY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1CC(=O)O)O |
| Canonical SMILES | CC1=CC(=CC(=O)N1CC(=O)O)O |
Introduction
(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-yl)-acetic acid is a compound with a molecular formula that is not explicitly listed in the provided sources, but its structure and properties can be inferred from its PubChem entry. This compound is identified by the PubChem CID 54676123 and has a molecular weight of 183.16 g/mol . It is also known by several synonyms, including 2-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid and (4-hydroxy-6-methyl-2-oxo-2H-pyridin-1-yl)-acetic acid .
Synthesis and Preparation
While specific synthesis methods for (4-hydroxy-6-methyl-2-oxo-2H-pyridin-1-yl)-acetic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from pyridine derivatives. Typically, these syntheses might involve condensation reactions or substitutions to introduce the necessary functional groups.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis routes for this compound could facilitate further study.
-
Biological Activity Screening: Investigating its biological activities, such as antioxidant or enzyme inhibition properties, could reveal potential applications.
-
Structural Modifications: Exploring derivatives with modified functional groups could lead to compounds with enhanced properties.
Given the current lack of detailed research findings specific to this compound, future studies should focus on these areas to fully understand its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume